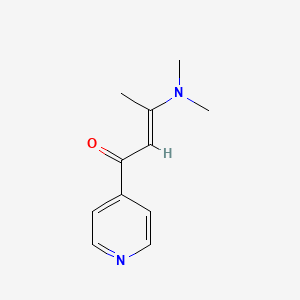

(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(13(2)3)8-11(14)10-4-6-12-7-5-10/h4-8H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERHIRHODWYXGV-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=NC=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=NC=C1)/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one typically involves the reaction of pyridine-4-carbaldehyde with dimethylamine and an appropriate enone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

This compound is primarily recognized as an important intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to interact effectively with neurotransmitter systems, making it a candidate for developing drugs targeting neurological disorders. Research indicates that derivatives of this compound may possess therapeutic potential for conditions such as depression and anxiety disorders due to their ability to modulate serotonin and dopamine pathways .

Case Study: Neurological Applications

A study conducted on the synthesis of novel antidepressants highlighted the use of (2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one as a precursor. The resulting compounds exhibited significant activity in animal models, indicating their potential for further development into clinically viable medications .

Agricultural Chemistry

Enhancement of Agrochemicals

In agricultural chemistry, this compound is utilized to formulate agrochemicals. Its inclusion in crop protection products has been shown to enhance efficacy and stability, which is crucial for sustainable agricultural practices. The compound's ability to improve the performance of pesticides and herbicides can lead to more effective pest management strategies while minimizing environmental impact .

Research Findings

Recent studies have demonstrated that formulations containing this compound significantly increase the bioavailability of active ingredients in agrochemicals. This enhancement results in improved crop yields and reduced application rates, contributing to more sustainable farming practices .

Material Science

Development of Advanced Materials

The compound is also being explored for its potential applications in material science. Researchers are investigating its properties for creating advanced materials such as polymers and coatings that require specific chemical characteristics for enhanced performance and durability .

Application Example: Coatings

A notable application involves the development of protective coatings that incorporate this compound. These coatings exhibit improved resistance to corrosion and wear, making them suitable for industrial applications where material longevity is critical .

Biochemical Research

Role in Enzyme Interactions

In biochemical research, this compound plays a significant role in enzyme assays and metabolic pathway studies. Its ability to interact with various enzymes allows researchers to gain insights into metabolic processes, potentially leading to innovative therapeutic strategies .

Case Study: Metabolic Pathways

A study examining the interactions between this compound and specific metabolic enzymes provided valuable data on its role as an inhibitor or activator within certain pathways. These findings could pave the way for developing targeted therapies that modulate enzyme activity for therapeutic benefits .

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their activity, resulting in various physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of α,β-unsaturated ketones with aromatic and amino substituents. Key structural analogs include:

1-(4-Bromophenyl)-3-(dimethylamino)but-2-en-1-one (): Substituent: Bromophenyl replaces pyridinyl. Impact: The electron-withdrawing bromine increases the electrophilicity of the carbonyl group, lowering the melting point (88–92°C vs. unrecorded for the pyridinyl analog) and altering IR absorption (C=O stretch at 1721 cm⁻¹ vs. ~1670 cm⁻¹ in pyridinyl analogs) . NMR: The dimethylamino group resonates at δ 3.06 ppm (singlet), similar to the pyridinyl derivative, but the aromatic protons differ due to bromine’s deshielding effect .

Droloxifene (): Substituent: Incorporates a phenolic ring and a 2-(dimethylamino)ethoxy chain. Impact: The extended conjugation and phenolic -OH group enhance biological activity (e.g., estrogen receptor modulation), unlike the pyridinyl analog, which lacks such pharmacophores .

(1E,3E)-4-[4-(Dimethylamino)phenyl]-1-(1,3,3-trimethylindolin-2-ylidene)but-3-en-2-one (): Substituent: A bulky indole-derived group replaces pyridinyl.

Crystallographic and Electronic Properties

- Planarity: The pyridinyl compound’s r.m.s. deviation (0.099 Å) is comparable to its bromophenyl analog but contrasts with non-planar derivatives like indole-containing analogs .

Data Table: Key Comparative Properties

Research Findings and Implications

- Crystallography : The pyridinyl compound’s planarity and packing are influenced by weak C–H···O interactions, unlike bromophenyl analogs, which exhibit halogen bonding .

- Synthetic Utility: The dimethylamino group enhances solubility in polar solvents, facilitating reactions like Michael additions, whereas bromophenyl analogs undergo nucleophilic aromatic substitution .

Biological Activity

(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one, also known by its CAS number 123367-27-1, is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and other pharmacological effects.

The compound has a molecular formula of and a molecular weight of 176.22 g/mol. It features a pyridine ring and a dimethylamino group, which are significant for its biological activity. The structure can be represented as follows:

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. It has shown moderate activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Neisseria meningitidis | 64 μg/mL |

| Haemophilus influenzae | 32 μg/mL |

| Staphylococcus aureus (MRSA) | 4–8 μg/mL |

These findings suggest that the compound may serve as a lead in developing new antibacterial agents, especially against multi-drug resistant strains .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. Notably, it has been tested against various cancer cell lines, showing promising results. For instance:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited significant inhibitory effects on cell proliferation with an IC50 value of , indicating strong potential as an anticancer agent.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the inhibition of matrix metalloproteinases (MMPs), which play critical roles in tumor invasion and metastasis .

Case Studies and Research Findings

A study conducted by Leung et al. synthesized derivatives based on similar scaffolds to evaluate their biological activities. The results indicated that certain modifications to the pyridine structure enhanced antibacterial and anticancer activities significantly compared to parent compounds .

Another research highlighted that derivatives of this compound could effectively inhibit tumor growth in vivo without significant toxicity at therapeutic doses, thus supporting its potential for further development as a therapeutic agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:

| Property | Value |

|---|---|

| Bioavailability Score | 0.55 |

| Solubility | Very soluble (17 mg/mL) |

| Lipinski Rule Compliance | Compliant |

The compound is also noted for being a blood-brain barrier permeant, which is crucial for central nervous system-targeted therapies .

Q & A

Basic: What are the common synthetic routes for (2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one, and what factors influence reaction efficiency?

Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of pyridin-4-yl ketone derivatives with dimethylamino-substituted enolates. Key steps include:

- Aldol-like condensation : To form the α,β-unsaturated ketone backbone, using catalysts like piperidine or acetic acid under reflux conditions.

- Functional group protection : The dimethylamino group may require protection during acidic or oxidative steps to prevent side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity, while temperature control (60–100°C) minimizes decomposition.

Critical factors include steric hindrance from the pyridine ring, pH sensitivity of the dimethylamino group, and the need for inert atmospheres to avoid oxidation .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., E-configuration via coupling constants J = 12–16 Hz for α,β-unsaturated protons) and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, the E-configuration is confirmed by dihedral angles between the pyridine ring and enone system .

- IR Spectroscopy : Identifies carbonyl stretching frequencies (~1650–1700 cm⁻¹) and dimethylamino N-H vibrations.

Advanced: How can computational chemistry aid in predicting synthetic pathways or reaction mechanisms?

Answer:

- Density Functional Theory (DFT) : Models transition states and intermediates to identify energetically favorable pathways (e.g., keto-enol tautomerization barriers).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, such as DMF stabilizing charged intermediates.

- Retrosynthetic Analysis Tools : Machine learning algorithms (e.g., IBM RXN) propose plausible routes by mining reaction databases. These methods reduce trial-and-error in optimizing yields and selectivity .

Advanced: How should researchers address discrepancies in spectroscopic data or crystallographic results?

Answer:

- Cross-validation : Compare NMR data with analogous compounds (e.g., pyridin-2-yl derivatives) to distinguish electronic vs. steric effects.

- Crystallographic refinement : Use programs like SHELXTL to resolve disorder in the dimethylamino group, which may cause ambiguous electron density maps.

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility that obscures signal splitting at room temperature .

Advanced: What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Answer:

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis, later removed via hydrolysis.

- Asymmetric Catalysis : Use organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce stereoselectivity in key steps like Michael additions.

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers post-synthesis. Monitor optical rotation or circular dichroism for purity validation .

Advanced: How can researchers model structure-activity relationships (SAR) for this compound in medicinal chemistry?

Answer:

- Bioisosteric Replacement : Substitute the pyridin-4-yl group with bioisosteres (e.g., pyrazine) to modulate lipophilicity and target affinity.

- Quantum Mechanical (QM) Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) influencing interactions with biological targets like kinase enzymes.

- Pharmacophore Mapping : Overlay crystal structures of ligand-target complexes (e.g., from PDB) to identify critical hydrogen-bonding or π-π stacking interactions. Validate via in vitro assays (e.g., IC₅₀ measurements) .

Advanced: What methodologies resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Re-evaluation : Test compound purity (via HPLC) and solvent effects (e.g., DMSO concentration in cell assays).

- Target Profiling : Use proteomics (e.g., affinity chromatography-MS) to identify off-target interactions that may explain divergent results.

- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies, accounting for variables like cell line heterogeneity or assay protocols .

Advanced: How does the compound’s solid-state structure influence its reactivity or stability?

Answer:

- Polymorph Screening : Use solvent-drop grinding or thermal gradients to identify stable crystalline forms.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts) that enhance shelf stability.

- Accelerated Stability Testing : Expose crystals to humidity (40–75% RH) and elevated temperatures (40–60°C) to assess degradation pathways (e.g., hydrolysis of the enone system) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.